molecular formula C21H18F2N6O2 B2409645 N-(3,5-difluorophenyl)-2-{7-methyl-5-[(2-methylphenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide CAS No. 1251608-50-0

N-(3,5-difluorophenyl)-2-{7-methyl-5-[(2-methylphenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide

Cat. No.: B2409645
CAS No.: 1251608-50-0
M. Wt: 424.412
InChI Key: QWPGOZUGKJDKTO-UHFFFAOYSA-N
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Description

N-(3,5-difluorophenyl)-2-{7-methyl-5-[(2-methylphenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide is a useful research compound. Its molecular formula is C21H18F2N6O2 and its molecular weight is 424.412. The purity is usually 95%.
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Properties

IUPAC Name

N-(3,5-difluorophenyl)-2-[7-methyl-5-(2-methylanilino)-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N6O2/c1-12-5-3-4-6-17(12)26-20-24-13(2)7-18-27-28(21(31)29(18)20)11-19(30)25-16-9-14(22)8-15(23)10-16/h3-10H,11H2,1-2H3,(H,24,26)(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPGOZUGKJDKTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NC(=CC3=NN(C(=O)N32)CC(=O)NC4=CC(=CC(=C4)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors, suggesting that this compound may also interact with various biological targets.

Result of Action

Similar compounds have shown significant inhibitory activity against various diseases. This suggests that this compound may have similar effects.

Biological Activity

N-(3,5-difluorophenyl)-2-{7-methyl-5-[(2-methylphenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide is a novel compound with emerging biological significance. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Molecular Formula: C₁₉H₂₂F₂N₅O₂

The compound features a complex structure incorporating a triazole and pyrimidine moiety, which are known to enhance biological activity in pharmacological contexts. The presence of fluorine atoms is often associated with increased metabolic stability and bioactivity.

Research indicates that this compound may interact with various biological targets, including:

  • Kinases: Similar compounds have been shown to inhibit kinases involved in cancer pathways. For instance, inhibitors targeting the PI3K/Akt signaling pathway have demonstrated efficacy in reducing tumor growth in xenograft models .
  • Receptors: The compound may also exhibit activity against specific receptors involved in cellular signaling and proliferation. This is particularly relevant in the context of cancer treatment where receptor modulation can lead to reduced tumorigenesis.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds with similar structures. For example:

  • In vitro studies demonstrate that derivatives of triazole and pyrimidine exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .
  • In vivo studies using xenograft models indicate that these compounds can effectively inhibit tumor growth at specific dosages .

Other Pharmacological Effects

Beyond anticancer properties, compounds similar to this compound have shown:

  • Anti-inflammatory effects: By inhibiting pro-inflammatory cytokines and pathways.
  • Antimicrobial activity: Some derivatives exhibit activity against bacterial strains and fungi.

Case Studies

  • Study on Anticancer Efficacy:
    • A study involving a related triazole derivative demonstrated a significant reduction in tumor size in a mouse model when administered at doses of 10 mg/kg. The mechanism was attributed to the inhibition of the PI3K/Akt pathway .
  • Inflammation Model:
    • In models of acute inflammation, compounds structurally related to this compound showed a dose-dependent decrease in edema and inflammatory markers .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerTumor growth inhibition
Anti-inflammatoryReduction in cytokine levels
AntimicrobialActivity against bacterial strains

Scientific Research Applications

Anticancer Research

Recent studies have highlighted the anticancer properties of this compound. The synthesis and evaluation of similar triazole derivatives have shown promising results against various cancer cell lines. For instance, compounds with structural similarities demonstrated significant growth inhibition percentages in cancer cells such as SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) reaching up to 86.61% and 85.26%, respectively .

Case Study: Synthesis and Activity Evaluation

A study synthesized a range of triazolo-pyrimidine derivatives and evaluated their anticancer activities. The compound under discussion was part of a broader class that exhibited notable cytotoxic effects against multiple human cancer cell lines. The findings suggested that modifications in the chemical structure could enhance biological activity, indicating the need for further exploration of structure-activity relationships (SAR) in triazolo derivatives .

Antimicrobial Activity

In addition to its anticancer potential, N-(3,5-difluorophenyl)-2-{7-methyl-5-[(2-methylphenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide has been investigated for its antimicrobial properties. Compounds with similar moieties have shown effectiveness against various bacterial strains and fungi.

Experimental Findings

Research on novel pyrimidine derivatives indicated that certain compounds exhibited antifungal and antibacterial activities. The bioassays demonstrated that these derivatives could inhibit the growth of pathogenic microorganisms at specific concentrations . This suggests that the compound may be explored further as a potential antimicrobial agent.

Neuropharmacology

The neuropharmacological applications of this compound are also noteworthy. Compounds containing triazole rings have been studied for their neuroprotective effects and potential use in treating neurodegenerative diseases.

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